molecular formula C17H33NO3Si B14006355 1-Boc-3-[(tert-butyldimethylsilyl)oxy]-2,3,4,7-tetrahydro-1H-azepine

1-Boc-3-[(tert-butyldimethylsilyl)oxy]-2,3,4,7-tetrahydro-1H-azepine

Cat. No.: B14006355
M. Wt: 327.5 g/mol
InChI Key: IBSRUVKTORDDOE-UHFFFAOYSA-N
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Description

TERT-BUTYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2,3,4,7-TETRAHYDRO-1H-AZEPINE-1-CARBOXYLATE is a complex organic compound that features both tert-butyl and tert-butyldimethylsilyl groups These groups are known for their stability and are often used in organic synthesis to protect other functional groups during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2,3,4,7-TETRAHYDRO-1H-AZEPINE-1-CARBOXYLATE typically involves multiple steps. One common method starts with the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent . This reaction proceeds efficiently at room temperature and results in high yields of the protected alcohols.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better product quality.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2,3,4,7-TETRAHYDRO-1H-AZEPINE-1-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

TERT-BUTYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2,3,4,7-TETRAHYDRO-1H-AZEPINE-1-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action for TERT-BUTYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2,3,4,7-TETRAHYDRO-1H-AZEPINE-1-CARBOXYLATE involves its ability to protect sensitive functional groups during chemical reactions. The tert-butyldimethylsilyl group is particularly effective at shielding hydroxyl groups from unwanted reactions, allowing for selective transformations in multi-step syntheses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TERT-BUTYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2,3,4,7-TETRAHYDRO-1H-AZEPINE-1-CARBOXYLATE is unique due to its combination of tert-butyl and tert-butyldimethylsilyl groups, which provide exceptional stability and selectivity in chemical reactions. This makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C17H33NO3Si

Molecular Weight

327.5 g/mol

IUPAC Name

tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-2,3,4,7-tetrahydroazepine-1-carboxylate

InChI

InChI=1S/C17H33NO3Si/c1-16(2,3)20-15(19)18-12-10-9-11-14(13-18)21-22(7,8)17(4,5)6/h9-10,14H,11-13H2,1-8H3

InChI Key

IBSRUVKTORDDOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CCC(C1)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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